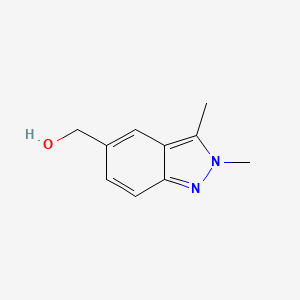

(2,3-Dimethyl-2H-indazol-5-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,3-dimethylindazol-5-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7-9-5-8(6-13)3-4-10(9)11-12(7)2/h3-5,13H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDISLGCWUMWSQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NN1C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001294575 | |

| Record name | 2,3-Dimethyl-2H-indazole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234616-63-7 | |

| Record name | 2,3-Dimethyl-2H-indazole-5-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethyl-2H-indazole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 2,3 Dimethyl 2h Indazol 5 Yl Methanol

Reactions Involving the Hydroxyl Group of the Methanol (B129727) Moiety

The hydroxyl group of the methanol substituent on the indazole ring is a primary alcohol, and as such, it is expected to undergo a variety of common reactions for this functional group, including esterification, etherification, oxidation, and nucleophilic substitution.

Esterification and Etherification Reactions

The hydroxyl group of (2,3-Dimethyl-2H-indazol-5-yl)methanol can be readily converted into esters and ethers through established synthetic protocols.

Esterification: The reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, in the presence of an acid or base catalyst, will yield the corresponding esters. These reactions are fundamental in organic synthesis for the introduction of a variety of functional groups, which can modulate the physicochemical properties of the parent molecule.

Etherification: The formation of ethers can be achieved through various methods, most commonly the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

| Reaction Type | Reagents and Conditions | Product Type |

| Esterification | Carboxylic acid, acid catalyst (e.g., H₂SO₄), heat | Ester |

| Acid chloride, base (e.g., pyridine), room temperature | Ester | |

| Acid anhydride, base (e.g., triethylamine), room temperature | Ester | |

| Etherification | 1. Strong base (e.g., NaH) 2. Alkyl halide (e.g., R-Br) | Ether |

Oxidation Reactions to Aldehydes or Carboxylic Acids

The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), will selectively oxidize the primary alcohol to an aldehyde. The use of stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), will typically lead to the formation of the corresponding carboxylic acid.

| Product | Oxidizing Agent | Typical Conditions |

| Aldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), room temperature |

| Dess-Martin periodinane (DMP) | Dichloromethane (DCM), room temperature | |

| Carboxylic Acid | Potassium permanganate (KMnO₄) | Basic solution, heat |

| Chromic acid (Jones reagent) | Acetone, 0 °C to room temperature |

Nucleophilic Substitution Reactions at the Methanol Carbon

The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions at the benzylic carbon. This allows for the introduction of a wide range of nucleophiles, including halides, cyanides, and azides.

For example, reaction with thionyl chloride (SOCl₂) or a phosphorus halide (e.g., PBr₃) can convert the alcohol into the corresponding halide. Alternatively, activation of the hydroxyl group with tosyl chloride in the presence of a base will form a tosylate, which is an excellent leaving group for subsequent substitution reactions.

| Transformation | Reagents and Conditions | Intermediate/Product |

| Conversion to Alkyl Halide | Thionyl chloride (SOCl₂) | (5-(Chloromethyl)-2,3-dimethyl-2H-indazole) |

| Phosphorus tribromide (PBr₃) | (5-(Bromomethyl)-2,3-dimethyl-2H-indazole) | |

| Conversion to Tosylate | p-Toluenesulfonyl chloride (TsCl), pyridine | (2,3-Dimethyl-2H-indazol-5-yl)methyl 4-methylbenzenesulfonate |

| Nucleophilic Substitution | Sodium cyanide (NaCN) on the halide/tosylate | 2-(2,3-Dimethyl-2H-indazol-5-yl)acetonitrile |

| Sodium azide (NaN₃) on the halide/tosylate | 5-(Azidomethyl)-2,3-dimethyl-2H-indazole |

Transformations of the Indazole Nitrogen Atoms (N1 and N2)

The indazole ring of this compound has both of its nitrogen atoms substituted with methyl groups. This structural feature significantly influences its reactivity compared to unsubstituted or monosubstituted indazoles.

N-Alkylation and N-Acylation Reactions

In the case of this compound, both nitrogen atoms of the indazole ring are already alkylated with methyl groups. Therefore, further N-alkylation or N-acylation reactions are not possible under standard conditions. The lone pairs of electrons on the nitrogen atoms are involved in the aromatic system and are sterically hindered by the existing methyl groups, making them unavailable for further reaction with electrophiles. The 2,3-dimethyl substitution pattern effectively "locks" the nitrogen atoms, preventing the typical reactions seen with 1H- or 2H-indazoles.

Investigation of Tautomeric Forms and their Impact on Reactivity

Tautomerism is a significant consideration in the chemistry of many indazole derivatives, where a proton can shuttle between the N1 and N2 positions of the pyrazole (B372694) ring. This equilibrium between 1H- and 2H-tautomers can influence the regioselectivity of reactions such as N-alkylation.

However, for this compound, this form of annular tautomerism is not possible. The presence of methyl groups on both the N2 and C3 positions prevents the migration of a proton between the nitrogen atoms. The compound is fixed as the 2,3-dimethyl-2H-indazole isomer. Consequently, its reactivity is not influenced by tautomeric equilibria, leading to more predictable reaction outcomes at other sites of the molecule, such as the hydroxyl group. The stability of the 2,3-dimethyl-2H-indazole core means that chemical transformations will selectively occur at the methanol moiety or the benzene (B151609) ring portion of the molecule.

Electrophilic Aromatic Substitution on the Indazole Benzene Ring

The benzene ring of the 2H-indazole system is amenable to electrophilic aromatic substitution, a fundamental class of reactions for functionalizing aromatic compounds. masterorganicchemistry.com The regioselectivity of these reactions on the this compound scaffold is dictated by the electronic effects of the existing substituents. The fused pyrazole ring, along with the C2- and C3-methyl groups, influences the electron density of the benzene ring, while the C5-hydroxymethyl group acts as an ortho- and para-directing group. Consequently, electrophilic attack is generally predicted to occur at the C4, C6, and C7 positions.

Nitration:

Direct nitration of the 2H-indazole core has been shown to be highly regioselective. Studies on related 2-aryl-2H-indazoles using a combination of an iron(III) nitrate nitrating agent and a zinc(II) triflate catalyst demonstrate a strong preference for substitution at the C7 position. rsc.org This C7-selectivity provides a pathway to 7-nitro-2H-indazoles, which can be further functionalized. rsc.org For this compound, a similar C7-nitration is expected, though the directing effects of the C5-CH₂OH group could also lead to minor products substituted at other positions.

Table 1: Conditions for Site-Selective Nitration of 2H-Indazoles rsc.org

| Substrate | Nitrating Agent | Catalyst | Solvent | Temperature | Yield of 7-Nitro Product |

|---|---|---|---|---|---|

| 2-(p-tolyl)-2H-indazole | Fe(NO₃)₃·9H₂O | Zn(OTf)₂ | CH₃CN | 80 °C | 69% |

| 2-(4-chlorophenyl)-2H-indazole | Fe(NO₃)₃·9H₂O | Zn(OTf)₂ | CH₃CN | 80 °C | 78% |

Halogenation:

Halogenation of the 2H-indazole ring provides essential intermediates for further derivatization, particularly for cross-coupling reactions. nih.gov Metal-free halogenation methods using N-halosuccinimides (NCS or NBS) have been developed, offering an environmentally benign route to halogenated indazoles. The reaction conditions can be tuned to achieve either mono- or poly-halogenation. For instance, the reaction of 2-phenyl-2H-indazole with NBS can yield 3-bromo, 3,5-dibromo, or 3,7-dibromo products depending on the stoichiometry and conditions. nih.govsemanticscholar.org Given the structure of this compound, direct halogenation would likely occur at the C4, C6, or C7 positions of the benzene ring, providing the necessary handles for subsequent coupling reactions.

Coupling Reactions for Scaffold Diversification (e.g., Suzuki, Heck reactions)

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, significantly expanding the structural diversity of a core scaffold. To utilize these reactions, this compound must first be functionalized, typically via halogenation as described above, to introduce a suitable reaction handle (e.g., a bromide or iodide).

Suzuki Coupling:

The Suzuki-Miyaura coupling reaction is a versatile method for forming biaryl compounds by reacting an organoboron compound with an organohalide. Research has demonstrated the successful application of this reaction to 5-bromoindazoles, which were coupled with various heteroaryl boronic acids. nih.gov Using [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) as a catalyst, a range of 5-heteroaryl-1H-indazoles were synthesized in good yields. nih.gov A halogenated derivative of this compound, for example, at the C4 or C6 position, would be an excellent substrate for similar Suzuki couplings to introduce diverse aryl or heteroaryl moieties.

Table 2: Example of Suzuki Cross-Coupling on a 5-Bromoindazole Scaffold nih.gov

| Indazole Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | High |

Heck Reaction:

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. researchgate.net This reaction has been applied to the indazole scaffold, for instance, in the coupling of 3-iodoindazoles with methyl acrylate to produce 3-indazolylpropenoates. researchgate.net While this example functionalizes the C3 position, the principle can be extended to halides on the benzene ring of the indazole core. A (halo-2,3-dimethyl-2H-indazol-5-yl)methanol derivative could be reacted with various alkenes to append vinyl groups, which can be further modified, thus diversifying the molecular framework.

Application of this compound as a Synthetic Intermediate

The 2,3-dimethyl-2H-indazole core is a "privileged structure" in medicinal chemistry, most notably as a central component of the multi-kinase inhibitor drug, Pazopanib. mdpi.comnih.gov In the synthesis of Pazopanib, the key intermediate is 2,3-dimethyl-2H-indazol-6-amine, a constitutional isomer of the title compound. mdpi.comworldscientific.comrroij.com This key amine is typically prepared from 3-methyl-6-nitro-1H-indazole, which undergoes N-methylation to form 2,3-dimethyl-6-nitro-2H-indazole, followed by reduction of the nitro group. rroij.comchemicalbook.com

The established importance of the 2,3-dimethyl-2H-indazole-6-amine intermediate highlights the synthetic value of the 2,3-dimethyl-2H-indazole scaffold. This compound represents a valuable building block for creating analogs of Pazopanib or other novel kinase inhibitors. The primary alcohol of the hydroxymethyl group offers a versatile handle for various synthetic transformations.

For example, as demonstrated with the closely related (1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)methanol used in the synthesis of FLT3 inhibitors, the alcohol can be readily oxidized to the corresponding aldehyde. nih.gov This aldehyde can then participate in numerous subsequent reactions, such as reductive aminations, Wittig reactions, or condensations, to build more complex molecular architectures. The application of this strategy to this compound would provide a powerful route to novel derivatives with potential biological activity.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For (2,3-Dimethyl-2H-indazol-5-yl)methanol, both one-dimensional (1D) and two-dimensional (2D) NMR methods would be employed to gain a comprehensive understanding of its atomic arrangement.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic protons on the indazole ring would appear in the downfield region, typically between 7.0 and 8.0 ppm, with their specific chemical shifts and coupling patterns dictated by their positions relative to the substituents. The singlet for the C4-H is anticipated to be the most downfield of the aromatic protons due to its proximity to the pyrazole (B372694) ring. The C6-H and C7-H protons would likely appear as doublets, showing coupling to each other.

The methyl groups at the N2 and C3 positions would each produce a singlet in the upfield region. The N-methyl signal is expected around 4.0 ppm, while the C-methyl signal would be further upfield, likely around 2.5 ppm. The methylene (B1212753) protons of the hydroxymethyl group at the C5 position would appear as a singlet, and its chemical shift would be influenced by the aromatic ring and the hydroxyl group, anticipated in the range of 4.5-5.0 ppm. The hydroxyl proton itself would present as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The aromatic carbons of the indazole ring would resonate in the range of 110-150 ppm. The quaternary carbons, including C3, C3a, and C7a, would have distinct chemical shifts. The C3 carbon, bearing a methyl group, and the C5 carbon, attached to the hydroxymethyl group, would be readily identifiable. The carbons of the two methyl groups and the methylene carbon of the hydroxymethyl group would appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N2-CH₃ | ~4.0 (s, 3H) | ~35 |

| C3-CH₃ | ~2.5 (s, 3H) | ~12 |

| C4-H | ~7.8 (s, 1H) | ~120 |

| C5-CH₂OH | ~4.7 (s, 2H) | ~64 |

| C5-CH₂OH | variable (br s, 1H) | - |

| C6-H | ~7.2 (d, 1H) | ~123 |

| C7-H | ~7.5 (d, 1H) | ~118 |

| C3 | - | ~145 |

| C3a | - | ~125 |

| C5 | - | ~138 |

| C6 | - | ~123 |

| C7 | - | ~118 |

| C7a | - | ~149 |

Note: These are predicted values based on analogous compounds and may vary from experimental data. s = singlet, d = doublet, br s = broad singlet.

To unambiguously assign the proton and carbon signals and to understand the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a correlation between the C6-H and C7-H protons, confirming their adjacent positions on the benzene (B151609) ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. nih.gov This would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. nist.gov It would be crucial for assigning the quaternary carbons by observing correlations from the methyl and aromatic protons to these carbons. For example, the N2-methyl protons would show a correlation to the C3 and C7a carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons. This would be particularly useful to confirm the 2,3-dimethyl substitution pattern by observing a Nuclear Overhauser Effect between the N2-methyl protons and the C3-methyl protons.

While solution-state NMR provides information on molecules in their dynamic state, solid-state NMR can offer insights into the structure and packing of the compound in its crystalline form. For indazole derivatives, solid-state NMR has been used to study tautomerism and intermolecular interactions. rsc.org For this compound, solid-state NMR could reveal details about hydrogen bonding involving the hydroxyl group in the crystal lattice.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule.

The IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring and the methyl groups would appear in the 2850-3100 cm⁻¹ region.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H | 3200-3600 (broad) | Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

| Aliphatic C-H | 2850-2970 | Stretching |

| C=C / C=N | 1450-1650 | Ring Stretching |

| C-O | ~1050 | Stretching |

Raman spectroscopy, being complementary to IR spectroscopy, would also provide valuable structural information. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations of the indazole core would be expected to produce strong signals in the Raman spectrum. Studies on related indazole compounds have shown that Raman spectroscopy can be used to differentiate between isomers and to analyze molecular structure. ipb.pt For this compound, Raman spectroscopy could be employed to further confirm the substitution pattern and to study intermolecular interactions in the solid state.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental formula of a compound, as well as for assessing its purity.

High-Resolution Mass Spectrometry (HRMS) is essential for the unequivocal confirmation of the elemental composition of this compound. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS instruments like Time-of-Flight (TOF) or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers can measure mass with extremely high accuracy (typically to within 5 ppm). mdpi.comresearchgate.net This precision allows for the calculation of a unique elemental formula.

The molecular formula for this compound is C₁₀H₁₂N₂O. biosynth.com The theoretical monoisotopic mass is calculated by summing the masses of the most abundant isotopes of its constituent atoms. HRMS analysis, often employing a soft ionization technique such as electrospray ionization (ESI), would be expected to produce a protonated molecular ion, [M+H]⁺, whose experimentally measured mass would align closely with the calculated value, thereby confirming the formula. mdpi.comresearchgate.net

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₂N₂O |

| Theoretical Monoisotopic Mass | 176.09496 Da |

| Expected [M+H]⁺ Adduct | 177.10279 Da |

| Expected [M+Na]⁺ Adduct | 199.08473 Da |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It serves two primary functions in the analysis of this compound: assessing purity and identifying volatile derivatives.

In a typical GC-MS analysis, the sample is vaporized and passed through a capillary column (e.g., a polar ZB-WAXplus column) with an inert carrier gas like helium. pharmacyjournal.infofarmaciajournal.com The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact at 70 eV) and fragmented. researchgate.netpharmacyjournal.info The resulting mass spectrum provides a fragmentation pattern that acts as a molecular fingerprint, allowing for identification.

This method is highly effective for detecting and identifying volatile impurities or byproducts from the synthesis of this compound. Furthermore, GC-MS is particularly adept at distinguishing between constitutional isomers, such as the various regioisomers of substituted indazoles, which may exhibit distinct fragmentation patterns or retention times. researchgate.net

Table 2: Illustrative GC-MS Operating Parameters

| Parameter | Typical Value/Condition |

| GC Column | Zebron ZB-WAXplus (or similar polar column) |

| Carrier Gas | Helium (1 mL/min) |

| Injection Port Temp. | 250 °C |

| Oven Program | Initial temp 50-110°C, ramped to 280°C |

| MS Ionization Mode | Electron Impact (EI) |

| Ionization Energy | 70 eV |

| Detector | Quadrupole or Ion Trap |

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides the most definitive information about the three-dimensional structure of a crystalline solid, revealing precise details about atomic positions, bond lengths, bond angles, and intermolecular interactions. msu.edu

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the absolute structure of a molecule. The technique requires a high-quality single crystal, which is grown from a purified sample. msu.edu This crystal is then mounted and irradiated with a monochromatic X-ray beam (e.g., Mo-Kα radiation, λ ≈ 0.71073 Å). mdpi.com The resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the atomic structure can be resolved.

While the specific crystal structure of this compound is not publicly documented, analysis of closely related indazole derivatives provides insight into the expected results. For example, the structure of N-(6-chloro-2-methyl-2H-indazol-5-yl)acetamide was determined to crystallize in a monoclinic system with the space group P21/c. researchgate.net An SC-XRD analysis of this compound would similarly determine its crystal system, space group, and precise unit cell dimensions, confirming the connectivity of the dimethyl-indazole core with the methanol (B129727) substituent at the C5 position and revealing its conformation and packing in the crystal lattice.

Table 3: Example Crystallographic Data Determined by SC-XRD (Illustrated with data from a related indazole derivative researchgate.net)

| Parameter | Description | Example Value |

| Crystal System | One of seven crystal systems (e.g., monoclinic, triclinic). | Monoclinic |

| Space Group | Describes the symmetry elements of the crystal. | P21/c |

| a, b, c (Å) | The dimensions of the unit cell. | a = 4.7273 Å, b = 10.2148 Å, c = 21.283 Å |

| α, β, γ (°) | The angles of the unit cell. | α = 90°, β = 91.458°, γ = 90° |

| V (ų) | The volume of the unit cell. | 1027.4 ų |

| Z | The number of molecules per unit cell. | 4 |

Note: The values in this table are for N-(6-chloro-2-methyl-2H-indazol-5-yl)acetamide and serve only to illustrate the type of data obtained from an SC-XRD experiment. researchgate.net

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples (powders). Instead of a single diffraction pattern from one crystal, PXRD produces a diffractogram showing intensity as a function of the diffraction angle (2θ). This pattern is a characteristic fingerprint of a specific crystalline phase.

While SC-XRD analyzes a single perfect crystal, PXRD is invaluable for bulk sample analysis. Its primary relevance for this compound and its derivatives would be in the study of polymorphism. Polymorphs are different crystalline forms of the same compound, which can have distinct stabilities, solubilities, and other physical properties. PXRD can quickly identify the specific polymorph present in a batch and ensure consistency in manufacturing processes, which is particularly critical for derived active pharmaceutical ingredients.

Table 4: Comparison of Single Crystal XRD and Powder XRD

| Feature | Single Crystal XRD (SC-XRD) | Powder XRD (PXRD) |

| Sample Type | Single, high-quality crystal | Polycrystalline powder |

| Primary Use | Absolute structure determination | Phase identification, polymorphism, purity |

| Output | 3D atomic model, precise bond lengths/angles | 1D diffractogram (Intensity vs. 2θ) |

| Information | Definitive molecular structure & conformation | Crystalline "fingerprint" of a bulk sample |

Computational and Theoretical Investigations of 2,3 Dimethyl 2h Indazol 5 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic distribution and energetic properties of the molecule at the atomic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-electron systems. It is widely applied to predict the geometry, electronic structure, and reactivity of heterocyclic compounds. For an indazole derivative, DFT calculations, often using a basis set like 6-311G(d,p), can determine the optimized molecular geometry and the distribution of electron density.

Table 1: Illustrative DFT-Calculated Atomic Charges for (2,3-Dimethyl-2H-indazol-5-yl)methanol This table presents hypothetical Mulliken atomic charge values based on typical results for similar molecules, as specific published data for the title compound is not available.

| Atom | Hypothetical Mulliken Charge (a.u.) |

| O (of CH₂OH) | -0.65 |

| N1 (of indazole) | -0.15 |

| N2 (of indazole) | -0.12 |

| C5 (with CH₂OH) | +0.20 |

| H (of OH) | +0.45 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In computational studies on related indazole compounds, the HOMO is typically distributed over the fused benzene (B151609) and pyrazole (B372694) rings, while the LUMO is similarly delocalized across the aromatic system. DFT calculations for a comparable molecule revealed an energy gap of approximately 3.08 eV, indicating significant chemical reactivity. researchgate.net This analysis is crucial for predicting how this compound might participate in chemical reactions.

Table 2: Representative FMO Data for an Indazole Derivative Data is based on findings for similar indazole compounds and serves as an illustrative example.

| Parameter | Energy (eV) | Implication |

| HOMO Energy | -6.21 | Electron-donating capability |

| LUMO Energy | -3.13 | Electron-accepting capability |

| Energy Gap (ΔE) | 3.08 | Chemical Reactivity researchgate.net |

The indazole ring system can exist in different tautomeric forms, primarily the 1H-indazole and 2H-indazole forms, depending on the position of the nitrogen-bound hydrogen atom. However, in this compound, the presence of methyl groups on both N2 and C3 locks the structure into the 2H-indazole form, precluding tautomerization.

Computational chemistry is essential for evaluating the relative stabilities of different structural isomers. By calculating the total electronic energy of each isomer, one can predict which structure is thermodynamically more favorable. For example, the position of the methanol (B129727) group on the benzene ring (e.g., at C5, C6, or C7) results in different isomers. Quantum chemical calculations can precisely determine the energy differences between these positional isomers, providing a rationale for the prevalence of one isomer over others in a synthesis. The isomer with the lowest calculated energy is predicted to be the most stable.

Table 3: Hypothetical Relative Energies of (2,3-Dimethyl-2H-indazol-yl)methanol Isomers This table illustrates how computational energetics can be used to compare the stability of positional isomers. Energies are relative to the most stable isomer.

| Isomer | Hypothetical Relative Energy (kcal/mol) |

| This compound | 0.00 (Reference) |

| (2,3-Dimethyl-2H-indazol-6-yl)methanol | +1.5 |

| (2,3-Dimethyl-2H-indazol-7-yl)methanol | +2.1 |

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on static electronic properties, molecular modeling and dynamics simulations explore the conformational flexibility and time-dependent behavior of the molecule.

The indazole core itself is a rigid planar structure. However, the substituents—the two methyl groups and the hydroxymethyl group—have rotational freedom. Conformational analysis involves mapping the potential energy surface of the molecule as a function of the rotation around single bonds (dihedral angles).

For this compound, the key flexible bond is the C5-C(methanol) bond. By systematically rotating this bond and calculating the energy at each step, a potential energy scan can identify the most stable (lowest energy) conformation of the hydroxymethyl group relative to the indazole ring. This analysis helps in understanding the molecule's preferred three-dimensional shape, which is crucial for its interaction with other molecules. Studies on similar molecules have shown that understanding low-energy conformations is key to designing molecules with specific binding properties.

Table 4: Key Dihedral Angles for a Hypothetical Low-Energy Conformer Illustrative data representing a possible stable conformation of the hydroxymethyl substituent.

| Dihedral Angle | Atoms Involved | Value (Degrees) |

| τ1 | C4-C5-C(methanol)-O | ~60° |

| τ2 | C6-C5-C(methanol)-O | ~-120° |

Molecular Dynamics (MD) simulations provide a computational "microscope" to observe the motion of a molecule over time. An MD simulation solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to study dynamic processes like conformational changes and interactions with the surrounding environment.

Placing this compound in a simulated box of solvent molecules (e.g., water or methanol) allows for the study of its solvation and dynamic behavior. These simulations can reveal the stability and lifetime of hydrogen bonds formed between the molecule's hydroxymethyl group and the solvent. nih.govresearchgate.net They also show how the flexible hydroxymethyl side chain moves and explores different conformations in solution. This information is vital for understanding how the molecule behaves in a realistic biological or chemical environment, going beyond the static picture provided by quantum mechanics.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

QSAR and SPR models are powerful tools in computational chemistry that correlate the structural or property descriptors of a series of compounds with their biological activity or physicochemical properties.

Development of QSAR Models for Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For indazole derivatives, numerous QSAR studies have been conducted to guide the design of more potent and selective molecules for various therapeutic targets.

These studies often involve the generation of molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. For instance, 2D and 3D QSAR models have been developed for indazole derivatives targeting enzymes like Tyrosine Threonine Kinase (TTK), where high correlation coefficients (r²) of up to 0.9512 have been achieved, indicating a strong predictive ability of the models. nih.gov Such models help in identifying key structural features that are crucial for the desired biological activity.

In the context of anti-inflammatory research, QSAR studies on hexahydro-indazole derivatives have revealed the importance of descriptors like bromine count and hydrophilic surface area in influencing their activity. nih.gov Similarly, for indazole derivatives acting as Hypoxia-Inducible Factor-1α (HIF-1α) inhibitors, 3D-QSAR models have been developed to understand the structural requirements for inhibitory potency. researchgate.net These models provide a framework for designing new indazole-based compounds with improved therapeutic potential.

Table 1: Examples of QSAR Models for Indazole Derivatives

| Target | QSAR Model Type | Key Findings | Reference |

| Tyrosine Threonine Kinase (TTK) | 2D-QSAR and 3D-QSAR | High correlation between structural descriptors and anticancer activity (r² = 0.9512). | nih.gov |

| Hypoxia-Inducible Factor-1α (HIF-1α) | 3D-QSAR | Steric and electrostatic maps provide a framework for designing new inhibitors. | researchgate.net |

| Anti-inflammatory Agents | 2D-QSAR | Bromine count and hydrophilic area negatively contribute to biological activity. | nih.gov |

For this compound, while no specific QSAR models exist, one could be developed by synthesizing a series of analogs with variations at the 5-methanol group and other positions of the indazole ring. By measuring the biological activity of these compounds against a specific target, a QSAR model could be built to identify the optimal structural features for that activity.

Computational Approaches to Understand Structure-Property Relationships

For indazole analogs, studies have shown that the indazole motif can be an effective bioisostere for indoles and phenols, often leading to improved plasma clearance, oral bioavailability, and metabolic stability. nih.gov Computational analysis of indazole derivatives has also been used to understand their reactivity and electronic properties. For example, the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into a molecule's electron-donating and accepting capabilities, which can influence its interactions with biological targets. nih.gov

A computational study on a related indazole derivative, 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol, utilized DFT to analyze its structural and electronic properties. mdpi.comnih.gov This study investigated solvent effects and identified key features like the most electronegative and electropositive sites within the molecule, which are crucial for understanding its intermolecular interactions. mdpi.comnih.gov

For this compound, similar computational approaches could be used to predict its physicochemical properties. DFT calculations could elucidate its electronic structure, and molecular dynamics simulations could provide insights into its conformational preferences and interactions with solvent molecules.

Molecular Docking and Ligand-Protein Interaction Studies (for derived compounds)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to its protein target.

Binding Affinity Predictions with Molecular Targets

Molecular docking studies have been instrumental in understanding the interaction of indazole derivatives with a variety of protein targets. By predicting the binding affinity, typically expressed as a docking score or binding energy, researchers can prioritize compounds for synthesis and biological testing.

For instance, docking studies of indazole derivatives against the renal cancer-related protein (PDB: 6FEW) have been performed to evaluate their potential as anti-cancer agents. nih.gov Similarly, indazole-based compounds have been docked into the active site of cyclooxygenase-2 (COX-2) to assess their anti-inflammatory potential. rsc.org In these studies, the predicted binding energies help to rank the compounds and identify those with the highest likelihood of being active.

While no specific docking studies have been reported for this compound, it could be hypothetically docked into the active sites of various enzymes or receptors to predict its potential biological targets. For example, given the structural similarities of indazoles to other kinase inhibitors, its binding affinity to various kinase domains could be computationally evaluated.

Identification of Key Intermolecular Interactions (e.g., hydrogen bonding, hydrophobic interactions)

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are crucial for understanding the basis of molecular recognition.

In studies of indazole derivatives as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), molecular docking has revealed key interactions with active site residues. researchgate.net Similarly, for indazole-pyrimidine based anticancer agents, molecular dynamics simulations have been used to explore the stability of the binding interactions over time. nih.gov These simulations can reveal the dynamic nature of the ligand-protein complex and identify the most persistent and important interactions.

For this compound, a hypothetical docking study into a protein active site would aim to identify such key interactions. The hydroxyl group of the methanol substituent could potentially form hydrogen bonds with polar residues in the binding pocket, while the dimethyl-indazole core could engage in hydrophobic and aromatic interactions.

Pharmacophore Modeling and Virtual Screening for Ligand Discovery

Pharmacophore modeling and virtual screening are powerful computational strategies for identifying novel ligands for a biological target from large compound libraries.

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic groups, aromatic rings) that are necessary for a molecule to exert a specific biological activity. These models can be generated based on the structure of a known active ligand (ligand-based) or the structure of the target's binding site (structure-based).

For indazole derivatives, pharmacophore models have been successfully developed and used for virtual screening. For example, a ligand-based pharmacophore model was created from known estrogen receptor alpha (ERα) inhibitors to screen for new indazole-based analogs. researchgate.netnih.gov This approach led to the identification of several potential hits. In another study, a structure-based approach was used to identify an indazole-based pharmacophore for the inhibition of fibroblast growth factor receptor (FGFR) kinases. nih.gov

Virtual screening campaigns using these pharmacophore models can efficiently filter large databases of chemical compounds to identify those that match the pharmacophoric features and are therefore more likely to be active. This significantly reduces the number of compounds that need to be synthesized and tested experimentally.

For this compound, a pharmacophore model could be developed based on its structure or a known active indazole derivative. This model could then be used to search for other compounds with similar key features, potentially leading to the discovery of novel ligands with similar or improved activity profiles.

Mechanistic Studies of Biological Interactions in in Vitro and Preclinical Models

Enzyme Inhibition Kinetics and Mechanisms

Kinase Inhibition (e.g., MAPK1, EGFR, PDK1, ROCK I, FGFR, Pim kinases, FLT3)

(2,3-Dimethyl-2H-indazol-5-yl)methanol serves as a crucial structural component in the design of various kinase inhibitors. Derivatives of this compound have demonstrated inhibitory activity against several kinases that are significant targets in cancer research.

A notable area of investigation has been the development of inhibitors for the FMS-like tyrosine kinase 3 (FLT3). A derivative, N-(3-((7-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)-4-methylphenyl)-N'-(2,3-dimethyl-2H-indazol-5-yl)urea, showed potent inhibition of the FLT3-ITD mutant with a half-maximal inhibitory concentration (IC50) of 1 nM. This compound also exhibited selectivity for FLT3 when compared to other kinases such as VEGFR2, FGFR2, and PDGFRβ. In cellular-based assays, it effectively hindered the proliferation of MOLM-13 cells, which carry the FLT3-ITD mutation, with a half-maximal growth inhibition (GI50) of 3 nM.

Furthermore, research has been conducted on other derivatives of this compound for their potential as kinase inhibitors. For example, a series of 5-aminoindazole (B92378) derivatives were synthesized and assessed for their antiproliferative effects. While the parent compound's direct inhibitory actions on kinases like MAPK1, EGFR, PDK1, ROCK I, FGFR, and Pim kinases are not extensively documented in public records, its structural motif is a key element in compounds designed to target these signaling pathways. The integration of this motif into larger molecular structures is a common strategy aimed at achieving potent and selective kinase inhibition for therapeutic purposes.

| Derivative | Target Kinase | IC50 / GI50 | Cell Line |

| N-(3-((7-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)-4-methylphenyl)-N'-(2,3-dimethyl-2H-indazol-5-yl)urea | FLT3-ITD | 1 nM (IC50) | - |

| N-(3-((7-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)-4-methylphenyl)-N'-(2,3-dimethyl-2H-indazol-5-yl)urea | - | 3 nM (GI50) | MOLM-13 |

Inhibition of Other Enzyme Classes (e.g., IDO1 enzyme inhibition)

The application of this compound derivatives extends beyond kinase inhibition to other classes of enzymes. A significant target in this regard is the indoleamine 2,3-dioxygenase 1 (IDO1) enzyme. IDO1 is a pivotal enzyme in the kynurenine (B1673888) pathway and represents a key target in the field of cancer immunotherapy.

One study focused on optimizing 4-amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide, which led to the identification of potent IDO1 inhibitors. Although not a direct inhibitor itself, the structural characteristics of indazole derivatives are highly relevant in this context. The broader class of compounds containing an indazole core has been explored for their potential to inhibit IDO1. For instance, a series of N-hydroxy-1,2,5-oxadiazole-3-carboximidamide derivatives that incorporate various heterocyclic amines have been synthesized and assessed. While specific data for this compound is not available, the general chemical structure of indazoles remains an area of interest for the development of novel IDO1 inhibitors.

Calcium-Release Activated Calcium (CRAC) Channel Blockade

The modulatory effects of this compound and its derivatives on ion channels, particularly Calcium-Release Activated Calcium (CRAC) channels, have been a subject of scientific inquiry. CRAC channels are essential for calcium signaling in immune cells, making them a therapeutic target for autoimmune disorders and other related conditions.

A series of 2-amino-4,5-disubstituted pyrimidine (B1678525) derivatives were developed as inhibitors of CRAC channels. Within this series, a compound featuring the (2,3-dimethyl-2H-indazol-5-yl) moiety was identified. Specifically, 4-(2,3-dimethyl-2H-indazol-5-yl)-N2-(4-methoxy-2-methylphenyl)-N2-methylpyrimidine-2,5-diamine was found to be a potent inhibitor of CRAC channels. This compound, along with others in the same series, demonstrated effective blockade of calcium influx in Jurkat T cells. Structure-activity relationship analyses underscored the significance of the indazole group for the observed inhibitory activity.

| Derivative | Activity |

| 4-(2,3-dimethyl-2H-indazol-5-yl)-N2-(4-methoxy-2-methylphenyl)-N2-methylpyrimidine-2,5-diamine | Potent CRAC channel inhibitor |

Receptor Binding Assays and Ligand-Target Interactions

The versatility of this compound as a chemical scaffold is further demonstrated in its use for developing ligands for a variety of receptors. Receptor binding assays are fundamental in characterizing the affinity and selectivity of these compounds.

Derivatives of this compound have been assessed for their ability to bind to a range of G protein-coupled receptors (GPCRs). For example, in the creation of antagonists for the P2Y12 receptor, a critical target in antiplatelet therapy, indazole-based compounds have been synthesized. Although specific binding data for this compound itself are not extensively detailed, its structural framework is a cornerstone in the design of new ligands. The primary goal of these studies is to identify compounds that exhibit high affinity and selectivity for the intended receptor, thereby minimizing potential off-target effects.

Allosteric Modulation Mechanisms

Allosteric modulators function through a sophisticated mechanism, binding to a site on a receptor that is distinct from the primary (orthosteric) binding site. This binding event alters the receptor's response to its natural ligand. The discovery of allosteric modulators often involves screening large libraries of compounds that include diverse chemical structures such as indazoles.

While specific studies that describe this compound as an allosteric modulator are not widely available in public literature, its derivatives are being actively investigated for such properties. For instance, in the field of metabotropic glutamate (B1630785) receptors (mGluRs), where allosteric modulation is a key therapeutic approach, compounds containing an indazole core have been examined. These investigations typically employ complex cellular assays to ascertain the nature of the modulation (whether it is positive, negative, or neutral) and to identify the specific allosteric binding site.

Agonist and Antagonist Activity Studies

Determining the functional activity of compounds derived from this compound is a critical component of their preclinical assessment. These studies aim to establish whether a compound activates (agonist activity) or inhibits (antagonist activity) a specific receptor.

In the quest for new therapeutic agents, indazole derivatives have been designed and evaluated for both agonist and antagonist activities. For example, research into antagonists for the CXCR2 receptor, which plays a role in inflammatory responses, has included indazole-based compounds. These compounds are assessed in functional assays, such as calcium mobilization or chemotaxis assays, to measure their capacity to block the effects of the natural chemokine ligands. The specific arrangement of substituents on the indazole ring, including the presence of dimethyl and methanol (B129727) groups, can profoundly influence the compound's functional activity and potency.

Cellular Pathway Modulation Studies (in vitro)

Laboratory studies using cell cultures are crucial for understanding how chemical compounds can influence cellular functions like growth, death, and movement. While specific research on the direct effects of this compound is limited, the methodologies described below are standard approaches to determine such effects.

The effect of a compound on cancer and other diseases is often evaluated by its ability to control cell proliferation and induce apoptosis (programmed cell death). Although specific data for this compound is not available, studies on similar heterocyclic compounds often involve treating various cancer cell lines with the compound. Scientists would then measure the rate of cell growth and the markers of apoptosis.

A related, more complex molecule, 5-((4-((2,3-Dimethyl-2H-indazol-6-yl)(methyl)amino)pyrimidin-2-yl)(nitroso)amino)-2-methylbenzenesulfonamide, has been synthesized as a derivative related to the drug Pazopanib, which is known to affect cell proliferation. pharmaffiliates.com However, direct studies on this compound are needed to establish its specific impact.

It is also important to consider the solvents used to dissolve compounds for in vitro assays, such as methanol and dimethyl sulfoxide (B87167) (DMSO), as they can have their own effects on cell proliferation at certain concentrations. bmrat.orgresearchgate.netksu.edu.tr Careful experimental design is required to distinguish the effects of the compound from those of the solvent.

Many compounds exert their effects by modulating specific signaling pathways within cells. One such critical pathway is the ROS-mitochondrial apoptotic pathway. Reactive oxygen species (ROS) are highly reactive molecules that, at high levels, can induce oxidative stress and trigger apoptosis through the mitochondria. nih.gov

Future studies on this compound would likely investigate its potential to alter ROS levels in cells. An increase in ROS could lead to the activation of the mitochondrial pathway of apoptosis, a desirable outcome in cancer therapy. This pathway is a focal point for understanding how cells respond to stress and for developing new therapeutic strategies. nih.gov

A key characteristic of cancer metastasis is the ability of tumor cells to migrate to new locations and invade other tissues. In vitro assays, such as the transwell migration assay (also known as the Boyden chamber assay), are used to study these processes. nih.govnih.govsigmaaldrich.commerckmillipore.comsigmaaldrich.com In these experiments, cells are placed in an upper chamber and their movement through a porous membrane towards a chemoattractant in a lower chamber is quantified. nih.govsigmaaldrich.com To study invasion, the membrane can be coated with an extracellular matrix-like substance. nih.gov

While no specific studies have been published on the effect of this compound on cell migration and invasion, this would be a critical area of investigation to determine its potential as an anti-metastatic agent.

Protein-Ligand Interaction Studies through Biochemical and Biophysical Methods

Understanding the direct physical interaction between a compound (ligand) and its protein target is fundamental to drug discovery. Biophysical techniques provide detailed information on binding affinity, kinetics, and the precise structural nature of these interactions.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful techniques for characterizing the binding of a ligand to a protein. SPR measures the change in refractive index at a sensor surface as a ligand binds to an immobilized protein, providing real-time data on association and dissociation rates. ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

Currently, there are no publicly available SPR or ITC data for the interaction of this compound with any specific protein target. Such studies would be essential to identify its molecular targets and to understand the driving forces behind its binding.

X-ray crystallography is a gold-standard technique for visualizing the three-dimensional structure of a protein-ligand complex at atomic resolution. nih.govnih.govresearchgate.netmdpi.comfrontiersin.org This method involves growing a crystal of the protein bound to the ligand and then diffracting X-rays through it. The resulting diffraction pattern allows for the calculation of an electron density map, which reveals the precise orientation and interactions of the ligand within the protein's binding site. nih.gov

This level of structural detail is invaluable for structure-based drug design, enabling the optimization of a compound's potency and selectivity. nih.gov While no co-crystal structures of this compound with a protein target have been reported, this would be a key step in elucidating its mechanism of action should a specific binding partner be identified.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2,3 Dimethyl 2h Indazol 5 Yl Methanol Derivatives

Systematic Modification of the Methanol (B129727) Moiety and its Impact on Activity

The methanol group at the C-5 position of the (2,3-Dimethyl-2H-indazol-5-yl)methanol scaffold serves as a crucial anchor for both metabolic stability and interaction with biological targets. Its modification can significantly alter the compound's pharmacokinetic and pharmacodynamic properties.

Oxidation State: The oxidation of the benzylic alcohol to an aldehyde or a carboxylic acid introduces a hydrogen bond acceptor and, in the case of the acid, a potential for ionic interactions. In many heterocyclic series, such modifications drastically change the biological activity. For instance, in a series of indazole-5-carboxamides, the carboxamide group, which can be considered a derivative of the carboxylic acid, was found to be essential for potent and selective inhibition of monoamine oxidase B (MAO-B). acs.org This suggests that the electronic nature of the substituent at the 5-position is a key determinant of activity.

Esterification and Etherification: Conversion of the methanol to an ester or an ether modulates the lipophilicity and steric bulk of the molecule. Etherification, for example, can enhance metabolic stability by masking the hydroxyl group, which is a common site for glucuronidation. A study on the chemoselective etherification of benzyl (B1604629) alcohols highlights that such modifications can be achieved with high efficiency, providing a route to a diverse library of analogs for SAR studies. researchgate.net The choice of the R group in the ether (-OR) or ester (-OC(O)R) can be tailored to probe specific interactions within a target's binding pocket.

Replacement with other Functional Groups: Replacing the methanol group with other functionalities, such as amines, amides, or sulfones, can lead to profound changes in biological activity by introducing different electronic and steric properties. For example, the conversion of a hydroxyl group to a primary or secondary amine can introduce a basic center, which may form salt bridges with acidic residues in a protein target. The successful development of Pazopanib, a potent tyrosine kinase inhibitor, involved a pyrimidine-linked amine at the 6-position of a 2,3-dimethyl-2H-indazole core, underscoring the importance of the nature and position of substituents on the indazole ring. researchgate.net

A hypothetical series of modifications to the methanol moiety and their potential impact on physicochemical properties are presented in Table 1.

| Modification | Structure | Potential Impact on Properties |

| Oxidation to Aldehyde | CHO | Increased electrophilicity, potential for covalent bond formation with target. |

| Oxidation to Carboxylic Acid | COOH | Increased polarity, potential for ionic interactions. |

| Esterification | COOR | Increased lipophilicity, potential for prodrug strategy. |

| Etherification | CH₂OR | Increased metabolic stability, modulation of lipophilicity. |

| Amination | CH₂NH₂ | Introduction of a basic center, potential for salt bridge formation. |

Positional Isomerism and Substituent Effects on the Indazole Ring

The substitution pattern on the indazole ring is a critical determinant of biological activity. The relative positions of the dimethyl groups, the methanol moiety, and any additional substituents can significantly impact how the molecule interacts with its biological target.

Positional Isomerism of the Methanol Group: While this article focuses on the 5-methanol derivative, the biological activity of indazoles is highly sensitive to the position of substituents. For example, in a study of nitric oxide synthase (NOS) inhibitors, 7-nitroindazole (B13768) was found to be a potent inhibitor, while other positional isomers showed varied activities. google.com This highlights that the vector of the substituent relative to the pyrazole (B372694) ring is crucial for target engagement. Moving the methanol group from the 5-position to the 4-, 6-, or 7-position on the 2,3-dimethyl-2H-indazole core would alter the molecule's shape and the presentation of its functional groups, likely leading to different biological activities.

The following table summarizes the general effects of substituents on the indazole ring based on findings from various studies.

| Substituent Type | Position | General Effect on Activity | Reference |

| Electron-withdrawing | C3, C7 | Often enhances activity in various targets. | researchgate.netgoogle.com |

| Electron-donating | - | Can modulate lipophilicity and metabolic stability. | - |

| Bulky groups | C3 | Can provide steric hindrance or beneficial interactions. | - |

N-Substitution Patterns and their Influence on Molecular Recognition

The indazole ring has two nitrogen atoms, N1 and N2, that can be substituted. The choice of the N-substitution pattern is a critical factor in determining the biological activity and properties of indazole derivatives. The subject compound, this compound, is an N2-substituted indazole.

Nature of the N-Substituent: The nature of the alkyl or aryl group at the N-position also plays a significant role in molecular recognition. In the case of this compound, the N2-methyl group is a relatively small and lipophilic substituent. Replacing the methyl group with larger alkyl chains, or with aryl or heteroaryl rings, would significantly alter the steric and electronic profile of the molecule. Such modifications can be used to probe for additional binding pockets or to improve pharmacokinetic properties.

Regioselectivity and Stereochemistry in Indazole Derivatives Affecting Biological Outcomes

Regioselectivity: The synthesis of indazole derivatives often yields a mixture of regioisomers, particularly with respect to N-alkylation. nih.gov The ability to control the regioselectivity of these reactions is crucial for developing a clear SAR. Studies have shown that the choice of base, solvent, and the electronic nature of substituents on the indazole ring can influence the N1/N2 alkylation ratio. nih.gov For example, electron-withdrawing groups at the C7 position have been shown to favor N2-alkylation. The synthesis of this compound itself requires careful control of regioselectivity to ensure the desired 2,3-dimethyl substitution pattern.

Stereochemistry: Although this compound is not chiral, modifications to the methanol moiety or the introduction of other chiral substituents can lead to stereoisomers. For example, reduction of a ketone precursor to the methanol could generate a chiral center if the molecule is appropriately substituted. It is well-established in medicinal chemistry that different enantiomers of a chiral drug can have vastly different biological activities and safety profiles. Therefore, if chiral derivatives of this compound were to be synthesized, the separation and individual testing of the enantiomers would be essential to establish a clear stereochemical-activity relationship. For instance, the synthesis of C3-allyl 1H-indazoles with quaternary stereocenters has been achieved with high enantioselectivity, highlighting the importance of stereocontrol in this class of compounds. researchgate.net

Correlations between Structural Features and Biological Activity Profiles

Anticancer Activity: Many indazole derivatives have been investigated as anticancer agents, often targeting protein kinases. nih.govrsc.org For these compounds, key structural features for activity often include:

A hydrogen bond donating group on the indazole ring (e.g., the NH of a 1H-indazole).

A specific substitution pattern on the benzene (B151609) ring to confer selectivity for a particular kinase.

A solubilizing group to improve physicochemical properties.

In a study of indazole derivatives as anticancer agents, compounds with an (E)-3,5-dimethoxystyryl group at the C3 position and various substituents at the C6 position showed potent activity against several cancer cell lines. rsc.org This suggests that for the this compound scaffold, derivatization of the benzene ring could be a fruitful avenue for discovering anticancer agents.

Antimicrobial Activity: Indazole derivatives have also shown promise as antimicrobial agents. nih.gov In a study of 2,3-disubstituted-hexahydro-2H-indazoles, compounds with a 4-chlorophenyl or 4-fluorophenyl group at the 3-position and a 4-nitrophenylsulfonyl group at the 2-position were the most active. nih.gov This highlights the importance of halogenated phenyl rings and sulfonyl groups for antimicrobial activity in this particular indazole series.

The table below provides a hypothetical correlation between structural features of this compound derivatives and potential biological activities, based on published data for related compounds.

| Structural Feature | Potential Biological Activity | Rationale/Reference |

| 5-Carboxamide | MAO-B Inhibition | Based on SAR of indazole-5-carboxamides. acs.org |

| 6-Amino-pyrimidine | Kinase Inhibition | Analogy to Pazopanib. researchgate.net |

| 3-Aryl/heteroaryl | Anticancer | General feature of many kinase inhibitors. nih.govrsc.org |

| 2-Sulfonyl | Antimicrobial | Based on SAR of hexahydroindazoles. nih.gov |

Molecular Descriptors and Their Relationship to Biological Function

Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for understanding the relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These studies use molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule, to build predictive models.

Key Molecular Descriptors for Indazoles: For indazole derivatives, important molecular descriptors often include:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index or Kier & Hall connectivity indices. In a QSAR study of hexahydroindazoles, topological parameters were found to be important for defining antimicrobial activity. nih.gov

Electronic descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and HOMO/LUMO energies. These are often crucial for modeling interactions with polar residues in a target protein.

Steric descriptors: These describe the size and shape of the molecule, such as molecular weight, volume, and surface area. These are important for understanding how a molecule fits into a binding site.

Lipophilicity descriptors: The partition coefficient (logP) is a key descriptor for predicting a molecule's ability to cross cell membranes.

QSAR Models for Indazole Derivatives: Several QSAR studies have been published on indazole derivatives. For example, a QSAR study on indazole derivatives as inhibitors of S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN) identified several key descriptors related to the molecules' electronic and topological properties that were correlated with inhibitory activity. nih.gov Such models can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent and selective compounds. Molecular docking studies, which predict the binding mode of a ligand to its target, are often used in conjunction with QSAR to provide a more complete picture of the SAR. nih.govnih.gov

Applications in Chemical Biology and Advanced Materials Research

Development of Chemical Probes and Tools Utilizing the (2,3-Dimethyl-2H-indazol-5-yl)methanol Scaffold

While specific research detailing the use of this compound in the development of chemical probes is still emerging, the broader class of indazole derivatives is well-established in this area. Chemical probes are essential small molecules used to study and manipulate biological systems. The indazole core, with its ability to be functionalized at various positions, serves as a versatile framework for creating such tools.

The hydroxymethyl group at the 5-position of this compound offers a convenient handle for further chemical modification. This functional group can be readily transformed into other functionalities, allowing for the attachment of reporter groups (like fluorophores or biotin) or reactive moieties for target engagement. The dimethylated indazole core provides a stable and defined three-dimensional structure that can be tailored to interact with specific biological targets, such as enzymes or receptors. The synthesis of libraries of indazole derivatives is a common strategy in the search for new chemical probes. researchgate.net

Role as a Privileged Scaffold in Preclinical Chemical Biology Research

The indazole nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry and preclinical research. nih.govresearchgate.netresearchgate.netnih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them recurring motifs in a variety of biologically active compounds. The versatility of the indazole scaffold stems from its ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition of biological macromolecules.

Indazole-containing compounds have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.gov The 2,3-dimethyl substitution pattern of the specific indazole fixes the tautomeric form, which can be advantageous in drug design by reducing conformational ambiguity and potentially improving selectivity for the target protein. The methanol (B129727) group at the 5-position provides a vector for further chemical exploration and optimization of binding affinity and pharmacokinetic properties.

Table 1: Examples of Bioactive Indazole Derivatives

| Compound Name | Therapeutic Area | Key Structural Features |

| Pazopanib | Anticancer | Indazole core with a pyrimidine (B1678525) substituent |

| Axitinib | Anticancer | Indazole core with a thiophene (B33073) substituent |

| Entrectinib | Anticancer | Indazole core fused with other heterocyclic rings |

| Benzydamine | Anti-inflammatory | Indazole with a dimethylaminopropoxy side chain |

This table presents examples of approved drugs containing the indazole scaffold, highlighting its importance in drug discovery.

Potential in Fluorescent Probes and Specialized Materials

The photophysical properties of indazole derivatives suggest their potential application in the development of fluorescent probes and specialized materials. While direct studies on the fluorescence of this compound are limited, related indazole compounds have been investigated for their emissive properties. The fluorescence of these molecules can be sensitive to the local environment, making them suitable for use as sensors for polarity or the presence of specific ions.

The introduction of a hydroxymethyl group, as in this compound, could serve as an attachment point for conjugating the indazole fluorophore to other molecules, such as proteins or polymers, to create fluorescently labeled materials. nih.gov In the field of materials science, indazole-based compounds are also being explored for their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net

Applications in Agrochemical Research and Related Fields

The indazole scaffold is not only relevant in medicine but also in the field of agrochemicals. Several patents and research articles describe the use of indazole derivatives as active ingredients in pesticides, including insecticides, fungicides, and herbicides. google.comgoogleapis.com The mechanism of action often involves the inhibition of specific enzymes or disruption of biological pathways in the target pests.

While specific data on the agrochemical applications of this compound is not widely available, the general class of N-methylated indazoles has been explored for such purposes. The structural features of this compound, including the dimethylated core and the reactive hydroxymethyl group, make it a plausible starting point for the synthesis of new agrochemical candidates. The development of novel and effective pesticides is crucial for ensuring food security and managing pest resistance. nih.govgoogleapis.com

Future Directions and Emerging Research Avenues in Indazole Chemistry

The indazole scaffold, a prominent heterocyclic motif in medicinal chemistry, continues to be a focal point of intensive research due to its wide array of biological activities. nih.govnih.gov The specific compound, (2,3-Dimethyl-2H-indazol-5-yl)methanol, and its analogues are part of this expanding field. The future of research in this area is poised to explore innovative synthetic strategies, leverage advanced computational tools, and delve deeper into the biological mechanisms and applications of these compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing (2,3-Dimethyl-2H-indazol-5-yl)methanol?

- Methodological Answer : The compound can be synthesized via condensation reactions using 3-formyl-indazole derivatives as precursors. For example, refluxing 3-formyl-1H-indazole-2-carboxylic acid with methylamine in acetic acid (3–5 hours) under acidic conditions, followed by recrystallization from DMF/acetic acid mixtures, is a validated approach for analogous indazole derivatives . Sodium acetate is often used as a catalyst to enhance reaction efficiency.

Q. How can the purity and structural integrity of the compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of HPLC (for purity assessment) and single-crystal X-ray diffraction (SC-XRD) for structural confirmation. Software suites like SHELXL (for refinement) and WinGX (for data processing) are critical for analyzing crystallographic data . For non-crystalline samples, high-resolution NMR (¹H/¹³C) and FTIR spectroscopy are recommended to verify functional groups (e.g., hydroxymethyl and indazole ring protons) .

Q. What are the key challenges in optimizing reaction yields for this compound?

- Methodological Answer : Side reactions, such as over-oxidation of the hydroxymethyl group or incomplete cyclization of the indazole ring, are common. Yield optimization requires precise control of reaction time, temperature, and stoichiometric ratios. For example, reducing reflux time to 3 hours and using a 1.1:1 molar ratio of aldehyde to amine precursors can mitigate byproduct formation .

Advanced Research Questions

Q. How can computational methods enhance the understanding of this compound’s reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict sites of electrophilic/nucleophilic attack. Molecular docking studies (using software like AutoDock Vina) can further explore interactions with biological targets, such as enzymes inhibited by structurally similar imidazole derivatives .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies in NMR or mass spectrometry data often arise from tautomerism or solvent effects. For example, the hydroxymethyl group’s proton signals may split in polar solvents like DMSO-d₆. Cross-validating data with alternative techniques (e.g., ESI-MS for molecular weight confirmation) and computational NMR prediction tools (e.g., ACD/Labs) is critical .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 40–60°C for 14 days. Monitor degradation products via LC-MS and quantify stability using kinetic modeling (e.g., Arrhenius equation). For photostability, expose samples to UV-Vis light (ICH Q1B guidelines) .

Q. What are the best practices for designing bioactivity assays targeting enzyme inhibition?

- Methodological Answer : Use enzyme-specific assays (e.g., fluorescence-based or colorimetric) with positive controls (e.g., known indazole-based inhibitors). For example, measure IC₅₀ values against kinases or cytochrome P450 isoforms, and validate results with dose-response curves and Lineweaver-Burk plots to determine inhibition mechanisms .

Data Analysis and Validation

Q. How should researchers address discrepancies in crystallographic data refinement?

- Methodological Answer : Anomalies in R-factors or electron density maps may indicate twinning or disordered solvent molecules. Use SHELXL’s TWIN and BASF commands to model twinned structures, and PLATON’s SQUEEZE algorithm to account for disordered solvent .

Q. What statistical approaches are recommended for validating synthetic reproducibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products